molecular formula C17H12FN3O2 B13706810 3-((6-(4-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid

3-((6-(4-Fluorophenyl)pyridazin-3-yl)amino)benzoic acid

Cat. No.: B13706810
M. Wt: 309.29 g/mol
InChI Key: FCJSNHOLVILVGK-UHFFFAOYSA-N
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Description

MFCD33549001 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33549001 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of MFCD33549001 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: MFCD33549001 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD33549001 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: MFCD33549001 is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD33549001 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

MFCD33549001 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: MFCD33549001 may exhibit unique reactivity, stability, or biological activity compared to its analogs.

By understanding the properties and applications of MFCD33549001, researchers and industry professionals can leverage its potential in various fields.

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

3-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]benzoic acid

InChI

InChI=1S/C17H12FN3O2/c18-13-6-4-11(5-7-13)15-8-9-16(21-20-15)19-14-3-1-2-12(10-14)17(22)23/h1-10H,(H,19,21)(H,22,23)

InChI Key

FCJSNHOLVILVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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